imidazo[4,3-b][1,3]thiazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom .
Synthesis Analysis
The reaction of 1, 2-diaminoethane with carbon disulphide in H2O/ETOH as solvent furnishes 4, 5-dihydro-1H-imidazol-2-thiol under reflux condition .Molecular Structure Analysis
Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
Imidazothiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The cytotoxic ability of the compounds was tested on different types of cancer cells .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazothiazole derivatives can vary depending on the specific compound and its structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for imidazo[4,3-b][1,3]thiazole-5-thiol involves the condensation of 2-mercaptoimidazole with 2-bromo-1,3-thiazole followed by cyclization to form the final product.", "Starting Materials": [ "2-mercaptoimidazole", "2-bromo-1,3-thiazole", "Sodium hydride (NaH)", "Dimethylformamide (DMF)", "Chloroform (CHCl3)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 2-mercaptoimidazole in DMF and add NaH to the solution to form a yellow suspension.", "Step 2: Add 2-bromo-1,3-thiazole to the suspension and stir the mixture at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with CHCl3.", "Step 4: Wash the organic layer with water and dry over anhydrous Na2SO4.", "Step 5: Concentrate the solution and purify the product by column chromatography using EtOAc as the eluent.", "Step 6: Recrystallize the purified product from a suitable solvent to obtain the final product, imidazo[4,3-b][1,3]thiazole-5-thiol." ] } | |
CAS No. |
185748-24-7 |
Molecular Formula |
C5H4N2S2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.